BQ-788

Endothelin Receptor Pharmacology Binding Affinity Receptor Selectivity

BQ-788 is a synthetic modified tripeptide delivering potent, competitive ETB receptor antagonism (IC₅₀ 1.2 nM) with >1000-fold selectivity over ETA. Unlike RES-701-1 (ETB1-only) or unstable IRL-1038, BQ-788 blocks both ETB1 and ETB2 subtypes, providing comprehensive ETB pathway interrogation. Its unique functional signature—inducing vasoconstriction and elevating blood pressure in vivo—enables clear delineation of ETB vs. ETA roles in hypertension, heart failure, and renal microcirculation models. Validated in oncology for reducing glioma viability and arresting melanoma growth in vivo. Confirm lot-specific purity (≥98%) and parenteral-use solubility before ordering.

Molecular Formula C34H51N5O7
Molecular Weight 641.8 g/mol
CAS No. 173326-37-9
Cat. No. B1662907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBQ-788
CAS173326-37-9
SynonymsBQ 788
BQ-788
BQ788
N-2,6-dimethylpiperidinocarbonyl-gamma-MeLeu-Trp(COOMe)-Nle-ONa
N-cis-2,6-dimethylpiperidinocarbonyl-gamma-methylleucyl-tryptophyl(COOMe)-norleucine
sodium 2-((2-(((2,6-dimethyl-1-piperidinyl)carbonyl)amino)-4,4-dimethylpentanoyl)(1-(methoxycarbonyl)-D-tryptophyl)amino)hexanoate
Molecular FormulaC34H51N5O7
Molecular Weight641.8 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C
InChIInChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1
InChIKeyLPAHKJMGDSJDRG-DJYQTOCQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BQ-788: A Selective Endothelin ETB Receptor Antagonist for Research


BQ-788 (CAS 173326-37-9) is a synthetic modified tripeptide that acts as a potent, selective, and competitive antagonist of the endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR) involved in vasoregulation and cellular signaling [1]. It is primarily utilized as a pharmacological tool to dissect ETB-mediated pathways in vitro and in vivo, with a well-characterized selectivity profile against the ETA receptor [1]. The compound is soluble, does not bind plasma proteins, and is metabolized rapidly, lacking oral bioavailability and requiring parenteral administration for in vivo studies [1].

Why BQ-788 Cannot Be Substituted by Other ETB Antagonists


ETB receptor antagonists are not interchangeable due to significant differences in receptor subtype selectivity, chemical stability, and in vivo functional profiles. Unlike RES-701-1, which is selective for the ETB1 subtype, BQ-788 acts as an antagonist at both ETB1 and ETB2 receptors, providing broader ETB blockade [1]. IRL-1038, another peptidic ETB antagonist, exhibits poor chemical stability, limiting its utility in long-term assays [2]. Furthermore, the functional consequence of ETB blockade by BQ-788 is distinct from that of other antagonists, as it induces vasoconstriction and elevates blood pressure, effects that are not uniformly observed with other ETB antagonists [3]. These differences underscore the critical importance of selecting BQ-788 specifically when comprehensive ETB blockade is required.

Quantitative Differentiation of BQ-788 vs. Key Comparators


BQ-788 Exhibits >1000-Fold Selectivity for ETB Over ETA Receptors

BQ-788 demonstrates a high degree of selectivity for the ETB receptor over the ETA receptor. In competitive binding assays, BQ-788 inhibited 125I-labeled ET-1 binding to ETB receptors on human Girardi heart cells with an IC50 of 1.2 nM, while inhibition of ETA receptors on human SK-N-MC neuroblastoma cells required an IC50 of 1300 nM [1]. This results in a selectivity ratio of 1083-fold, which is essential for experiments where off-target ETA effects must be minimized.

Endothelin Receptor Pharmacology Binding Affinity Receptor Selectivity

BQ-788 Antagonism of ETB Agonist-Induced Vasoconstriction in Isolated Arteries

In functional assays using isolated rabbit pulmonary arteries, BQ-788 competitively antagonized vasoconstriction induced by the ETB-selective agonist BQ-3020 with a pA2 value of 8.4, and exhibited no agonist activity up to 10 µM [1]. This contrasts with ETA-selective antagonists like BQ-123, which do not affect BQ-3020-induced vasoconstriction.

Vascular Pharmacology Functional Antagonism Ex Vivo Tissue Assay

In Vivo BQ-788 Induces Vasoconstriction and Pressor Responses, Opposing BQ-123

In anesthetized rats, intravenous administration of BQ-788 (1 mg/kg) abolished the transient depressor response to ET-1 and unmasked a rapid pressor response, whereas the ETA antagonist BQ-123 (1 mg/kg) inhibited the sustained pressor response without affecting the initial depressor phase [1]. In human studies, BQ-788 infusion reduced forearm blood flow by 15±5% in healthy controls (P=0.036), while BQ-123 increased blood flow by 54±10% [2].

Cardiovascular Physiology In Vivo Pharmacology Blood Pressure Regulation

BQ-788 and IRL-1038 Differentially Modulate Renal Microcirculation

In the rat split hydronephrotic kidney model, both BQ-788 (2x10^-7 M) and IRL-1038 (10^-6 M) shifted the ET-1 concentration-response curve for glomerular blood flow to the right by one order of magnitude [1]. However, while both antagonists were effective in preglomerular vessels and efferent arterioles, BQ-788 is preferred due to IRL-1038's documented lack of chemical stability in other assay systems [2].

Renal Physiology Microcirculation Receptor Localization

Optimal Research Applications for BQ-788 Based on Quantitative Evidence


Cardiovascular Research: Dissecting ETA vs. ETB Hemodynamic Contributions

BQ-788 is the ideal tool for cardiovascular studies requiring selective ETB blockade to unmask the functional role of ETB receptors in blood pressure regulation. Its ability to induce vasoconstriction and elevate blood pressure in vivo [5] directly contrasts with the vasodilatory effects of ETA antagonists like BQ-123 [6]. This allows researchers to design experiments that clearly delineate the opposing roles of these receptor subtypes in models of hypertension, heart failure, and vascular disease.

Renal Physiology: Investigating ETB Receptor-Mediated Vasoregulation

For studies of renal microcirculation, BQ-788 is a superior choice due to its demonstrated efficacy in blocking ETB-mediated vasoconstriction in both preglomerular vessels and efferent arterioles [5]. Its chemical stability compared to alternatives like IRL-1038 ensures more reliable and reproducible results in both acute and long-term renal function studies [6]. It is particularly valuable for investigating the role of ETB receptors in glomerular filtration dynamics and the pathogenesis of chronic kidney disease.

Oncology Research: Probing ETB Receptor Function in Tumor Biology

BQ-788 is a validated tool for investigating the role of ETB receptors in cancer cell proliferation and survival. Studies have demonstrated its efficacy in reducing glioma cell viability and inducing apoptosis in vitro [5]. Furthermore, patent literature reports that BQ-788 significantly slows melanoma tumor growth in vivo, achieving complete growth arrest in a subset of treated mice [6]. This makes BQ-788 a key reagent for researchers exploring ETB receptors as a therapeutic target in oncology.

Technical Documentation Hub

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